JOE phosphoramidite, 5-isomer
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Overview
Description
JOE phosphoramidite, 5-isomer, is a xanthene dye and a fluorescein derivative. It possesses two chloro and two methoxy substituents. This fluorophore is widely used as a label for oligonucleotides due to its absorption and emission spectra, which are located between the FAM and TAMRA channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JOE phosphoramidite, 5-isomer, involves the introduction of the JOE dye into oligonucleotides using phosphoramidite chemistry. The fluorophore can be introduced into oligonucleotides through standard coupling conditions identical to normal nucleobases. The coupling is typically performed in acetonitrile as a diluent .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR (1H, 31P), HPLC-MS (95%), and functional testing to ensure the purity and efficacy of the product .
Chemical Reactions Analysis
Types of Reactions
JOE phosphoramidite, 5-isomer, primarily undergoes substitution reactions during its incorporation into oligonucleotides. It tolerates standard ammonium deblock conditions, making it suitable for various oligonucleotide synthesis protocols .
Common Reagents and Conditions
Diluent: Acetonitrile
Coupling Conditions: Standard coupling, identical to normal nucleobases
Cleavage Conditions: Ammonia, 2 hours at room temperature
Deprotection Conditions: Identical to protected nucleobases
Major Products
The major product formed from these reactions is the JOE-labeled oligonucleotide, which exhibits bright green fluorescence with an excitation maximum at 533 nm and an emission maximum at 554 nm .
Scientific Research Applications
JOE phosphoramidite, 5-isomer, has a wide range of applications in scientific research:
Molecular Biology and Genomics: Used in quantitative PCR (qPCR) for precise gene expression analysis and quantification.
Fragment Analysis: Employed in techniques such as microsatellite amplification and capillary electrophoresis systems.
Fluorescence-Based Assays: Utilized in the development of molecular beacons, probes, and other fluorescence-based assays and sensors.
Mechanism of Action
The mechanism of action of JOE phosphoramidite, 5-isomer, involves its incorporation into oligonucleotides, where it acts as a fluorescent label. The JOE dye (2,7-dimethoxy-4,5-dichloro-6-carboxyfluorescein) exhibits bright green fluorescence, which is easily detectable. This property enables the creation of highly sensitive fluorescence-based assays and probes .
Comparison with Similar Compounds
Similar Compounds
FAM (Fluorescein Amidite): Another fluorescein derivative used as a fluorescent label for oligonucleotides.
TAMRA (Tetramethylrhodamine Amidite): A rhodamine derivative used for similar purposes
Uniqueness
JOE phosphoramidite, 5-isomer, is unique due to its specific absorption and emission spectra, which are located between those of FAM and TAMRA. This makes it particularly useful for multiplexing applications where multiple fluorescent labels are required .
Properties
Molecular Formula |
C48H60Cl2N3O12P |
---|---|
Molecular Weight |
972.9 g/mol |
IUPAC Name |
[4',5'-dichloro-5-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-2',7'-dimethoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C48H60Cl2N3O12P/c1-27(2)53(28(3)4)66(61-23-17-20-51)60-22-16-14-13-15-21-52-42(54)29-18-19-31-30(24-29)43(55)65-48(31)32-25-34(58-11)40(63-44(56)46(5,6)7)36(49)38(32)62-39-33(48)26-35(59-12)41(37(39)50)64-45(57)47(8,9)10/h18-19,24-28H,13-17,21-23H2,1-12H3,(H,52,54) |
InChI Key |
NTHFRWWLZTWSML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)OC)OC(=O)C(C)(C)C)Cl)Cl)OC(=O)C(C)(C)C)OC)OC2=O)OCCC#N |
Origin of Product |
United States |
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